molecular formula C20H18N4O3 B2666593 N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide CAS No. 2034530-87-3

N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide

Cat. No. B2666593
M. Wt: 362.389
InChI Key: CELRLTZEYZKEIJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Design and Synthesis

N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide has been involved in the design and synthesis of molecules with potential biological applications. For instance, related compounds have been explored as orally active histone deacetylase (HDAC) inhibitors, exhibiting selective inhibition of HDACs and showing promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008). Similar research has involved the synthesis of antifolates and dihydrofolate reductase (DHFR) inhibitors as potential antitumor agents, showcasing the versatility of pyrimidine derivatives in targeting various biochemical pathways for therapeutic purposes (Gangjee et al., 2007).

Anticancer and Anti-inflammatory Agents

Compounds structurally related to N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide have been synthesized and evaluated for their anticancer properties. For example, pyrazolopyrimidines derivatives have been identified as anticancer and anti-5-lipoxygenase agents, highlighting the potential of these molecules in both cancer therapy and inflammation management (Rahmouni et al., 2016). This illustrates the broader utility of pyrimidine derivatives in medicinal chemistry, where their modifications can lead to diverse biological activities.

Neuroleptic and Analgesic Activities

Exploration into benzamide derivatives, including those with pyrimidine cores, has led to the identification of molecules with significant neuroleptic and analgesic activities. Research into N-substituted benzamides of ethylenediamines and pyrrolidines has yielded compounds with potential as neuroleptics, showing inhibitory effects on stereotyped behavior in animal models and suggesting a promising avenue for the development of new psychiatric medications (Iwanami et al., 1981). Additionally, the synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has demonstrated analgesic properties, further emphasizing the therapeutic potential of pyrimidine-based compounds (Ukrainets et al., 2015).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. For more specific information on “N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)ethyl)benzamide”, I would recommend consulting scientific literature or databases. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-18(12-21-19(26)14-6-2-1-3-7-14)23-11-9-16-15(13-23)20(27)24-10-5-4-8-17(24)22-16/h1-8,10H,9,11-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELRLTZEYZKEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide

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